3-chloro-3-phenylcyclobutane-1-carboxylic acid
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Overview
Description
3-chloro-3-phenylcyclobutane-1-carboxylic acid is an organic compound with the molecular formula C11H11ClO2 It is a derivative of cyclobutane, featuring a phenyl group and a chlorine atom attached to the cyclobutane ring, along with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-3-phenylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetic acid with chloroform in the presence of a strong base, such as sodium hydroxide, to form the cyclobutane ring. The reaction is carried out under reflux conditions to ensure complete cyclization. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the compound meets the required quality standards for various applications .
Chemical Reactions Analysis
Types of Reactions
3-chloro-3-phenylcyclobutane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as carboxylate salts or esters.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylate salts, esters, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-3-phenylcyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-chloro-3-phenylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the phenyl and chlorine groups can engage in hydrophobic and van der Waals interactions. These interactions can influence the compound’s binding affinity and specificity towards target molecules, such as enzymes or receptors. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-chlorocyclobutane-1-carboxylic acid: Lacks the phenyl group, resulting in different chemical and biological properties.
3-phenylcyclobutane-1-carboxylic acid:
3-chloro-3-phenylpropanoic acid: Has a similar structure but with a propanoic acid backbone instead of a cyclobutane ring.
Uniqueness
3-chloro-3-phenylcyclobutane-1-carboxylic acid is unique due to the presence of both a phenyl group and a chlorine atom on the cyclobutane ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
23761-27-5 |
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Molecular Formula |
C11H11ClO2 |
Molecular Weight |
210.65 g/mol |
IUPAC Name |
3-chloro-3-phenylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H11ClO2/c12-11(6-8(7-11)10(13)14)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,14) |
InChI Key |
KPOOETPPUATYSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C2=CC=CC=C2)Cl)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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